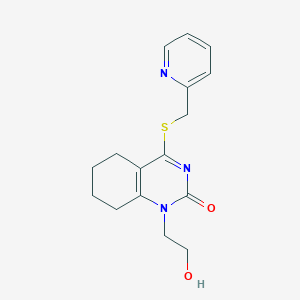

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a compound of significant interest within the realms of chemistry and pharmaceutical research. Its complex structure comprises a hydroxyethyl group, a pyridin-2-ylmethyl thio group, and a tetrahydroquinazolinone core, which together impart unique chemical properties and potential bioactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves a multi-step process:

Initial Formation: : The quinazolinone core is first synthesized through a cyclization reaction.

Addition of the Thio Group: : Introduction of the pyridin-2-ylmethyl thio group via a substitution reaction.

Hydroxyethyl Group: : The hydroxyethyl group is attached in the final step under specific reaction conditions, ensuring the functional integrity of the compound.

Industrial Production Methods: Industrial production scales up these laboratory synthesis techniques using batch reactors under controlled temperature and pressure. Catalysts and solvents are optimized to maximize yield and purity while minimizing by-products.

Analyse Chemischer Reaktionen

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one undergoes several types of chemical reactions:

Oxidation: : The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: : Reduction reactions often involve hydrogenation using palladium catalysts to modify the quinazolinone core.

Substitution: : Nucleophilic substitution reactions are pivotal in modifying the thio group, often using alkyl halides under mild conditions.

Major Products: : Depending on the reactions, major products include oxidized forms, substituted derivatives, and reduced compounds, each with potential bioactive properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: : As a building block in synthetic organic chemistry, facilitating the creation of diverse heterocyclic compounds.

Biology: : Investigated for its potential interactions with enzymes and receptors due to its structural resemblance to certain biological ligands.

Medicine: : Explored for therapeutic applications, particularly as a potential anti-inflammatory or anti-cancer agent, owing to its ability to modulate specific molecular pathways.

Industry: : Utilized in the development of fine chemicals and as an intermediate in the synthesis of more complex pharmaceutical compounds.

Wirkmechanismus

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one exerts its effects through interactions with molecular targets such as enzymes, receptors, and DNA. The hydroxyethyl and thio groups facilitate binding to active sites, while the quinazolinone core can participate in hydrogen bonding and π-π stacking interactions. These interactions may influence cellular processes like signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Compared to other quinazolinone derivatives and pyridin-2-ylmethyl thio compounds, 1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to its combined functional groups, enhancing its versatility and potential bioactivity.

Similar Compounds

4-(pyridin-2-ylmethylthio)quinazolin-2(1H)-one

1-(2-hydroxyethyl)quinazolin-2(1H)-one

4-((pyridin-2-ylmethyl)thio)quinazoline

Exploring these facets gives us a comprehensive understanding of this fascinating compound and its role in scientific research and industry.

Biologische Aktivität

1-(2-hydroxyethyl)-4-((pyridin-2-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one (CAS Number: 941979-00-6) is a novel organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by a tetrahydroquinazolinone core with a hydroxyethyl group and a pyridinylmethylthio substituent. Its molecular formula is C15H17N3O2S, with a molecular weight of 303.4 g/mol. The unique combination of functional groups enables the compound to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydroquinazolinone Core : This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Pyridinylmethylthio Group : A nucleophilic substitution reaction is employed where pyridinylmethylthiol is reacted with a suitable leaving group.

- Alkylation to Add Hydroxyethyl Group : Ethylene oxide or similar reagents are used for alkylation at a nucleophilic site on the intermediate compound.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity against various pathogens. For instance, derivatives of quinazolinones have shown significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity | Reference |

|---|---|---|

| Quinazolinone Derivative A | MIC = 10 µg/mL against S. aureus | |

| Quinazolinone Derivative B | MIC = 15 µg/mL against E. coli |

Antiviral Activity

In studies focusing on antiviral properties, related compounds have demonstrated efficacy against viruses like Hepatitis B Virus (HBV). The mechanism often involves the inhibition of viral replication through interference with viral polymerases.

Anti-cancer Potential

The compound's structural features suggest potential anti-cancer properties. In vitro studies have shown that similar tetrahydroquinazolinones can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5 | |

| MCF-7 | 8 |

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival or cancer cell growth.

- Receptor Binding : It could interact with various receptors influencing cellular signaling pathways.

- Modulation of Gene Expression : By affecting transcription factors or other regulatory proteins.

Case Studies

Recent studies have explored the biological activity of similar compounds in clinical settings:

-

Study on Antimicrobial Efficacy :

- Researchers tested a series of tetrahydroquinazolinones against multi-drug resistant bacterial strains and found promising results indicating potential therapeutic applications in treating infections caused by resistant bacteria.

-

Anti-cancer Research :

- A study involving various cancer cell lines demonstrated that compounds structurally related to this compound exhibited significant cytotoxic effects, leading to further investigation into their mechanisms.

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)-4-(pyridin-2-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c20-10-9-19-14-7-2-1-6-13(14)15(18-16(19)21)22-11-12-5-3-4-8-17-12/h3-5,8,20H,1-2,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAPAJARKHTFFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.